molecular formula C15H24N2O4S B14920100 1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine

1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine

Cat. No.: B14920100
M. Wt: 328.4 g/mol
InChI Key: BJANOVACDSWEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methoxybenzyl chloride and 4-methylsulfonylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol.

    Reaction Steps: The benzyl chloride derivative is reacted with the piperazine derivative under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Signal Transduction: Affecting intracellular signaling pathways that regulate cell function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-(methylsulfonyl)piperazine
  • 1-(4-Ethoxybenzyl)-4-(methylsulfonyl)piperazine
  • 1-(4-Ethoxy-3-methoxybenzyl)-4-(methylthio)piperazine

Uniqueness

1-(4-Ethoxy-3-methoxybenzyl)-4-(methylsulfonyl)piperazine is unique due to its specific substitution pattern on the benzyl and piperazine rings, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-methylsulfonylpiperazine

InChI

InChI=1S/C15H24N2O4S/c1-4-21-14-6-5-13(11-15(14)20-2)12-16-7-9-17(10-8-16)22(3,18)19/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

BJANOVACDSWEAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.